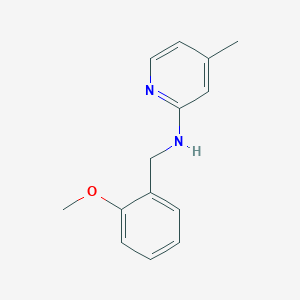![molecular formula C23H23N3O2 B379402 2-methoxy-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline CAS No. 797770-30-0](/img/structure/B379402.png)
2-methoxy-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenoxyethyl group, and a benzoimidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline typically involves multi-step organic reactions. The process begins with the preparation of the benzoimidazole core, followed by the introduction of the methoxyphenyl and phenoxyethyl groups. Common reagents used in these reactions include phenols, amines, and various catalysts to facilitate the formation of the desired product. Reaction conditions often involve controlled temperatures and pH levels to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and consistency in the quality of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-methoxy-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as a therapeutic agent for treating various diseases.
Medicine
In medicine, this compound is explored for its pharmacological properties
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and nanotechnology.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby altering metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: This compound shares a similar methoxyphenyl group but differs in its overall structure and functional groups.
Phenethylamine: A simpler compound with a phenyl group and an ethylamine chain, lacking the benzoimidazole core.
2-Phenylethylamine: Similar to phenethylamine but with a different substitution pattern on the phenyl ring.
Uniqueness
What sets 2-methoxy-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline apart from these similar compounds is its benzoimidazole core, which imparts unique chemical and biological properties. This core structure allows for more complex interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
797770-30-0 |
|---|---|
Formule moléculaire |
C23H23N3O2 |
Poids moléculaire |
373.4g/mol |
Nom IUPAC |
2-methoxy-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline |
InChI |
InChI=1S/C23H23N3O2/c1-27-22-14-8-6-12-20(22)24-17-23-25-19-11-5-7-13-21(19)26(23)15-16-28-18-9-3-2-4-10-18/h2-14,24H,15-17H2,1H3 |
Clé InChI |
DUTAPXVZINRKOU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
SMILES canonique |
COC1=CC=CC=C1NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B379322.png)

![4-methyl-N-{2-[(3-quinolinylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B379327.png)
![N-[2-[(4-iodoanilino)methyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B379328.png)
![4-Chloro-2-[1-(2,4-dimethylanilino)ethyl]phenol](/img/structure/B379329.png)

![2-[1-(Benzylamino)ethyl]-4-chlorophenol](/img/structure/B379331.png)
![4-METHYL-N-[2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B379332.png)
![4-Chloro-2-[1-(4-chloroanilino)ethyl]phenol](/img/structure/B379333.png)

![2-[(Mesitylamino)methyl]phenol](/img/structure/B379336.png)
![1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379342.png)
